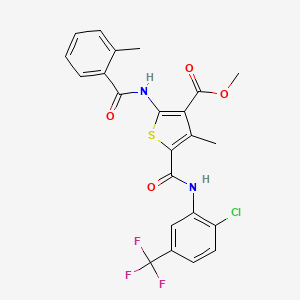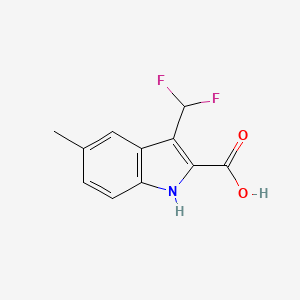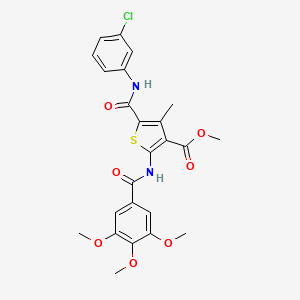
N-Acetylneuraminic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminic Acid-d3 is a derivative of N-Acetylneuraminic Acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and immune response regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetylneuraminic Acid-d3 can be synthesized through enzymatic methods. The process involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. The substrates used in this reaction are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often employs recombinant Escherichia coli strains capable of expressing the necessary enzymes. These strains are engineered to enhance the efficiency of the synthetic pathway, resulting in higher yields and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetylneuraminic Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
Applications De Recherche Scientifique
N-Acetylneuraminic Acid-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular recognition and signaling pathways. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for brain development. Industrially, it is used in the production of glycoproteins and glycolipids for various applications .
Mécanisme D'action
N-Acetylneuraminic Acid-d3 exerts its effects by interacting with specific molecular targets on the cell surface. It is involved in cellular recognition events and the regulation of biological processes such as virus invasion, inflammation, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Acetylneuraminic Acid-d3 include N-Glycolylneuraminic Acid and other sialic acids. These compounds share structural similarities but differ in their functional groups and biological roles .
Uniqueness: this compound is unique due to its specific N-acetyl group at the 5-position, which imparts distinct biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H19NO9 |
|---|---|
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
Clé InChI |
SQVRNKJHWKZAKO-FLZAUGDTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)

![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)





![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)


